molecular formula C14H8F5N B12845623 5-Pentafluorophenyl-2,3-dihydro-1H-indole

5-Pentafluorophenyl-2,3-dihydro-1H-indole

Cat. No.: B12845623
M. Wt: 285.21 g/mol
InChI Key: NCVUHFXAPILPQU-UHFFFAOYSA-N
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Description

Structural Characteristics and Nomenclature

The molecular formula of this compound is C₁₄H₈F₅N , with a molar mass of 285.2120 g/mol. The IUPAC name systematically describes its structure: a 1H-indole backbone (a bicyclic system comprising a benzene ring fused to a pyrrole ring) with partial saturation at the 2,3-positions (forming a 2,3-dihydroindole) and a pentafluorophenyl group (-C₆F₅) attached at the 5-position of the benzene ring. The SMILES notation Fc1c(c2ccc3c(c2)CCN3)c(F)c(c(c1F)F)F explicitly details the connectivity, highlighting the fluorine atoms at all ortho, meta, and para positions of the phenyl substituent.

Key structural features include:

  • Planar indole core : The unsaturated benzene and pyrrole rings facilitate π-π stacking interactions, while the 2,3-dihydro modification reduces ring strain.
  • Electron-withdrawing pentafluorophenyl group : The -C₆F₅ substituent withdraws electron density via inductive effects, polarizing the indole system and enhancing electrophilicity at specific positions.
  • Stereoelectronic effects : The fluorine atoms’ high electronegativity creates a quadrupole moment, influencing solubility and intermolecular interactions.

Comparative analysis with analogous fluorinated indoles, such as 5-(2,3,4,5,6-pentafluorophenyl)-1H-indole-3-carbaldehyde (CAS 893734-35-5), reveals that saturation at the 2,3-positions in this compound reduces aromaticity, altering reactivity toward electrophiles and nucleophiles.

Historical Context in Fluorinated Indole Chemistry

Fluorinated indoles emerged as a research focus in the late 20th century, driven by the pharmaceutical industry’s interest in bioisosteric replacements for hydrogen and hydroxyl groups. The synthesis of this compound builds upon two key historical advancements:

  • Catalyst-Free C–F Activation (2022) : Ulrich Tallarek’s team demonstrated that 3-perfluoroalkyl indoles undergo indirect C–F activation under mild conditions using bases like diazabicycloundecene (DBU). This methodology enabled functionalization of fluorinated indoles without transition metals, providing a precedent for modifying compounds like this compound.

  • Hydrophobicity Modulation in Gene Carriers (2025) : A study on fluorinated indole-containing polymers revealed that fluorination enhances DNA binding strength in gene delivery systems. By copolymerizing N-(2-(1H-indol-3-yl)ethyl)methacrylamide derivatives with guanidinopropyl methacrylamide, researchers achieved a threefold increase in transfection efficiency, underscoring the role of fluorinated indoles in tuning hydrophobic interactions.

The synthesis of this compound itself leverages classic Friedel-Crafts alkylation or cross-coupling strategies, adapted to accommodate fluorine’s electronic effects. For instance, palladium-catalyzed coupling between 5-bromo-2,3-dihydro-1H-indole and pentafluorophenylboronic acid could yield the target compound, though specific protocols remain proprietary.

Significance of Pentafluorophenyl Substituents in Heterocyclic Systems

The pentafluorophenyl group (-C₆F₅) confers distinct advantages in heterocyclic chemistry:

  • Enhanced Stability : Fluorine’s strong C–F bonds (∼116 kcal/mol) resist hydrolytic and oxidative degradation, making the compound suitable for harsh reaction conditions.
  • Electrophilic Activation : The -C₆F₅ group withdraws electron density from the indole core, activating positions C-4 and C-6 toward nucleophilic attack. This property is exploited in catalytic cycles, such as tris(pentafluorophenyl)borane-mediated dehydrogenation of N-heterocycles.
  • Supramolecular Interactions : The group’s quadrupole moment promotes edge-to-face interactions with aromatic systems, useful in crystal engineering and polymer matrix design.

In comparative studies, this compound exhibits stronger DNA binding affinity than non-fluorinated analogues due to hydrophobic and electrostatic interactions between the -C₆F₅ group and nucleic acid bases. Similarly, metal complexes of related pentafluorophenyl-substituted porphyrins show enhanced catalytic activity in oxidation reactions, suggesting potential applications for this indole derivative in catalysis.

Table 1: Comparative Properties of Fluorinated Indole Derivatives

Compound Molecular Formula Fluorine Content (%) logP (Calculated) Key Application
This compound C₁₄H₈F₅N 33.32 3.89 Gene delivery systems
5-(Pentafluorophenyl)-1H-indole C₁₄H₆F₅N 34.01 4.12 Catalysis
3-Perfluorobutyl-1H-indole C₁₂H₆F₇N 42.11 5.01 Medicinal chemistry

This table illustrates how fluorine content and lipophilicity (logP) scale with structural modifications, influencing biological and chemical utility.

Properties

Molecular Formula

C14H8F5N

Molecular Weight

285.21 g/mol

IUPAC Name

5-(2,3,4,5,6-pentafluorophenyl)-2,3-dihydro-1H-indole

InChI

InChI=1S/C14H8F5N/c15-10-9(11(16)13(18)14(19)12(10)17)7-1-2-8-6(5-7)3-4-20-8/h1-2,5,20H,3-4H2

InChI Key

NCVUHFXAPILPQU-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C=C(C=C2)C3=C(C(=C(C(=C3F)F)F)F)F

Origin of Product

United States

Preparation Methods

Reduction of 5-Substituted Indoles or Indoles Precursors

A common approach to obtain 2,3-dihydro-1H-indole derivatives is the reduction of the corresponding indole or indole derivatives. For example, 5-substituted indoles can be selectively reduced at the 2,3-position to yield the indoline structure.

  • Method: Catalytic hydrogenation or chemical reduction (e.g., using sodium borohydride or other hydride donors) under controlled conditions.
  • Example: Reduction of 5-ethyl-1-(phenylsulfonyl)indoline with hydrogen bromide followed by basification and extraction yields 5-ethyl-2,3-dihydro-1H-indole in moderate yield (~32%).

Synthesis via Cyclization of Appropriate Precursors

Alternatively, the indoline ring can be formed by intramolecular cyclization of substituted anilines or related precursors bearing appropriate side chains.

Introduction of the Pentafluorophenyl Group

Direct Substitution or Coupling

The pentafluorophenyl group can be introduced via:

Challenges with Pentafluorophenyl Substituents

  • Pentafluorophenyl groups are prone to nucleophilic aromatic substitution, especially under reducing conditions (e.g., with LiAlH4), which can lead to partial fluorine displacement.
  • Careful choice of reagents and conditions is necessary to avoid decomposition or side reactions.

Detailed Preparation Method Based on Literature Analogues

Knoevenagel Condensation and Subsequent Transformations

A multi-step synthetic route reported for related aryl-substituted indole derivatives involves:

  • Step 1: Knoevenagel condensation of aldehydes with Meldrum’s acid to form condensation products.
  • Step 2: Reduction of olefinic bonds and hydrolysis/decarboxylation to yield hydrocinnamic acid derivatives.
  • Step 3: Reduction of carboxylic acids to primary alcohols.
  • Step 4: Oxidation of alcohols to aldehydes, which can be cyclized to form indoline derivatives.

This approach has been successfully applied to various aryl groups, including electron-poor and fluorinated aromatics, though pentafluorophenyl substrates require careful handling due to fluorine displacement risks.

Reduction and Functional Group Manipulation

  • Lithium aluminium hydride (LiAlH4) is commonly used for reduction steps but can cause partial fluorine displacement in pentafluorophenyl derivatives, leading to side products.
  • Alternative milder reducing agents or modified conditions may be necessary to preserve the pentafluorophenyl group intact.

Representative Data Table: Yields and Conditions for Related Syntheses

Step Reagents/Conditions Substrate Type Yield (%) Notes
Knoevenagel condensation Aldehyde + Meldrum’s acid, pyridine solvent Electron-rich/poor aryl 34–93 Pentafluorophenyl substrates sensitive
Reduction of carboxylic acid LiAlH4 in THF Hydrocinnamic acid derivatives 83–99 Partial fluorine displacement observed
Oxidation to aldehyde Mild oxidants (e.g., PCC) Primary alcohols Moderate Requires careful control
Cyclization to indoline Acid/base catalysis or thermal cyclization Aldehyde intermediates Variable Dependent on substrate and conditions

Research Findings and Considerations

  • Fluorine displacement: Pentafluorophenyl groups are susceptible to nucleophilic attack during reductions, leading to substitution of fluorine atoms by hydride ions.
  • Solvent choice: Pyridine has been found effective in Knoevenagel condensations involving poorly water-soluble substrates, including fluorinated aromatics.
  • Isomer formation: Related indole derivatives with fluorinated substituents can exist as E/Z isomers, which can be characterized by NMR and X-ray crystallography.
  • Purification: Silica gel chromatography is commonly used to purify intermediates and final products, with yields varying based on substrate and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-Pentafluorophenyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antinociceptive and Analgesic Properties
Research indicates that indole derivatives, including 5-pentafluorophenyl-2,3-dihydro-1H-indole, exhibit significant antinociceptive effects. Studies have shown that compounds with similar structures can effectively treat various pain conditions such as migraines, chronic pain, and neuropathic pain by acting on nitric oxide synthase pathways . The ability of these compounds to modulate pain responses makes them candidates for developing new analgesics.

Antimicrobial Activity
Indole derivatives have been evaluated for their antimicrobial properties. For instance, studies have demonstrated that related compounds exhibit moderate to strong activity against various pathogens, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways . The pentafluorophenyl group enhances the lipophilicity of the compound, potentially improving its bioavailability and efficacy.

Biological Research

Cancer Therapeutics
Indoles are known for their anticancer properties. The structural features of this compound may allow it to interact with biological targets involved in cancer progression. Recent studies have focused on the synthesis of indole derivatives that demonstrate selective inhibition of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The exploration of its derivatives could lead to new cancer treatments.

Neuroprotective Effects
There is growing interest in the neuroprotective capabilities of indole compounds. Specifically, this compound has been investigated for its potential to protect neuronal cells from oxidative stress and apoptosis. This property is crucial in developing therapies for neurodegenerative diseases like Alzheimer's and Parkinson's .

Materials Science

Organic Electronics
The unique electronic properties of indole derivatives make them suitable for applications in organic electronics. Research has shown that compounds like this compound can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their favorable charge transport characteristics . The incorporation of fluorinated groups enhances stability and performance in electronic devices.

Case Studies

Study Focus Findings
Antinociceptive EffectsDemonstrated effectiveness in treating migraines and chronic pain conditions through modulation of nitric oxide synthase pathways.
Antimicrobial ActivityShowed moderate activity against E. coli and S. aureus, suggesting potential as an antimicrobial agent.
Cancer TherapeuticsInduced apoptosis in cancer cell lines, indicating its potential as a therapeutic agent against cancer.
Organic ElectronicsUtilized in OLEDs demonstrating enhanced stability and charge transport efficiency due to fluorination.

Mechanism of Action

The mechanism of action of 5-Pentafluorophenyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key Analogs :

N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (Compound 3, ) : Features a benzoylphenyl substituent instead of pentafluorophenyl. The benzoyl group is less electron-withdrawing than pentafluorophenyl, leading to differences in dipole moments and solubility.

5-Fluoro-N-[2-(4-methylbenzoyl)phenyl]-1H-indole-2-carboxamide (Compound 4, ) : Incorporates a methylbenzoyl group, introducing steric bulk and moderate electron-donating effects compared to pentafluorophenyl.

5-Fluoro-3-(2-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole (Compound 5b, ) : Contains a triazole-ethyl linker and methoxyphenyl group, which enhance hydrogen-bonding capacity and metabolic stability.

Electronic Effects :

  • The pentafluorophenyl group in 5-Pentafluorophenyl-2,3-dihydro-1H-indole significantly lowers electron density at the indole core compared to benzoyl or methylbenzoyl derivatives, as evidenced by upfield shifts in $^{13}\text{C}$-NMR signals for adjacent carbons (e.g., C-4 and C-6 in indole) .
  • Fluorine substitution in all analogs enhances thermal stability, but pentafluorophenyl provides superior oxidative stability due to stronger C–F bond strength .
Physicochemical and Spectroscopic Comparisons

Melting Points :

  • Compound 3: 249–250°C
  • Compound 4: 233–234°C
  • This compound*: Expected >250°C (predicted based on increased fluorine content and molecular symmetry) .

NMR Trends :

  • $^{1}\text{H}$-NMR : Protons adjacent to pentafluorophenyl in dihydroindole would experience deshielding (~7.5–8.5 ppm) compared to benzoyl derivatives (7.0–7.7 ppm) .
  • $^{19}\text{F}$-NMR: Pentafluorophenyl shows five distinct signals between -140 to -160 ppm, whereas mono-fluorinated analogs (e.g., Compound 3) exhibit singlets near -115 ppm .

IR Spectroscopy :

  • Pentafluorophenyl’s C–F stretches (1100–1250 cm$^{-1}$) overlap with indole N–H bends, complicating analysis. Benzoyl derivatives show strong carbonyl stretches (~1666 cm$^{-1}$) absent in pentafluorophenyl analogs .

Biological Activity

5-Pentafluorophenyl-2,3-dihydro-1H-indole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antimicrobial applications. This article synthesizes available research findings on the biological activity of this compound, focusing on its antitumor effects and antimicrobial properties.

Structure and Synthesis

This compound is characterized by the presence of a pentafluorophenyl group, which enhances its reactivity and biological efficacy. The synthesis of this compound often involves the use of advanced organic synthesis techniques that allow for the selective introduction of the pentafluorophenyl moiety onto the indole framework.

Antitumor Activity

Recent studies have highlighted the enhanced antitumor properties of compounds derived from indole structures, particularly those substituted with fluorinated phenyl groups. For instance, a study found that derivatives of diindolylmethane with pentafluorophenyl substitutions exhibited significantly increased anti-proliferative effects across various cancer cell lines.

Key Findings:

  • Cell Lines Tested : The compound was evaluated against several carcinoma cell lines including BxPC-3 (pancreas), LNCaP (prostate), and MDA-MB-231 (breast) .
  • IC50 Values : The IC50 values for 5-pentafluorophenyl derivatives ranged from 6.2 μM to 6.4 μM, indicating potent activity against androgen-responsive and refractory prostate cancer cells .
  • Mechanism of Action : The mechanism involves the induction of apoptosis and inhibition of cell growth, which is attributed to the compound's ability to interfere with specific cellular signaling pathways involved in tumor proliferation .

Antimicrobial Activity

In addition to its antitumor properties, this compound has been investigated for its antimicrobial potential. Preliminary studies suggest that compounds with similar structures exhibit moderate antimicrobial activity against various pathogens.

Antimicrobial Efficacy:

  • Microorganisms Tested : The compound was tested against common pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans.
  • Results : While specific MIC values for this compound were not detailed in the available literature, related compounds have shown promising results with significant inhibition zones against these microorganisms .

Comparative Analysis

The following table summarizes the biological activities reported for 5-pentafluorophenyl derivatives compared to other known compounds:

CompoundActivity TypeIC50 (μM)Remarks
5-Pentafluorophenyl-DIH-IndoleAntitumor6.2 - 6.4Effective against prostate cancer cell lines
DiindolylmethaneAntitumor10 - 20Lower efficacy compared to pentafluorophenyl derivatives
Thiourea DerivativesAnticancer1.29 - 14Broad-spectrum activity across various cancers
Fluoroaryl DerivativesAntimicrobialNot specifiedModerate activity against tested pathogens

Case Studies and Research Findings

Several case studies have documented the biological effects of similar indole derivatives. For example, a study focusing on diindolylmethane derivatives found that introducing fluorinated groups significantly improved their anticancer properties through enhanced apoptosis induction . Another investigation into thiourea derivatives indicated that structural modifications could lead to varied biological activities, emphasizing the importance of molecular structure in determining efficacy .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 5-Pentafluorophenyl-2,3-dihydro-1H-indole with high yield and purity?

  • Methodological Answer : A two-step approach is often employed:

Core Indoline Synthesis : Start with a substituted indoline precursor, such as 6-trifluoromethylindoline (synthesized via cyclization of aniline derivatives with carbon tetrachloride, as demonstrated in similar compounds ).

Pentafluorophenyl Introduction : Use cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the pentafluorophenyl group. Ensure anhydrous conditions and catalytic systems like Pd(PPh₃)₄ with a base (e.g., K₂CO₃) in tetrahydrofuran (THF) at reflux.

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures ensures high purity. Monitor intermediates via TLC and confirm final product purity using HPLC (>98%) .

Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm substituent positions and dihydroindole ring conformation. The deshielding effect of the pentafluorophenyl group on adjacent protons is a key indicator .
  • X-ray Diffraction (XRD) : Single-crystal XRD is critical for resolving stereochemistry and intramolecular interactions. Use SHELXL for refinement, paying attention to bond angles and torsional strains caused by the bulky pentafluorophenyl group .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and isotopic patterns matching C₁₃H₈F₅N .

Advanced Research Questions

Q. How does the pentafluorophenyl group influence crystal packing and intermolecular interactions?

  • Methodological Answer :

  • Crystal Engineering : Compare XRD data of this compound with non-fluorinated analogs (e.g., 3-phenyl-2,3-dihydro-1H-indole ). The electron-withdrawing pentafluorophenyl group reduces π-π stacking but enhances C-F⋯H-C interactions, leading to tighter packing.
  • Hydrogen Bonding : Analyze S(6) or R₂²(12) ring motifs formed via C-H⋯O/F interactions (observed in similar sulfonyl- and nitro-substituted dihydroindoles ). Use Mercury software to visualize Hirshfeld surfaces and quantify interaction contributions .

Q. How should researchers address contradictions between experimental XRD data and computational models (e.g., DFT)?

  • Methodological Answer :

  • Error Source Identification :

Data Quality : Ensure crystal quality (e.g., resolution < 0.8 Å) and check for twinning (common in fluorinated compounds; refine using TWIN/BASF commands in SHELXL ).

Model Parameterization : Compare DFT-optimized geometries (B3LYP/6-311+G(d,p)) with XRD torsional angles. Discrepancies >5° may indicate solvent effects or dynamic motion in the solid state .

  • Complementary Techniques : Validate with solid-state NMR or temperature-dependent XRD to assess thermal motion .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions of this compound?

  • Methodological Answer :

  • Directing Group Utilization : The electron-deficient pentafluorophenyl group directs electrophiles (e.g., nitration, halogenation) to the para position of the indoline ring. Use HNO₃/AcOH at 0°C for nitration, monitored by in-situ IR to track NO₂+ formation .
  • Computational Guidance : Perform Fukui function analysis (via Gaussian) to predict electrophilic sites. Compare with experimental LC-MS data to refine reaction conditions .

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